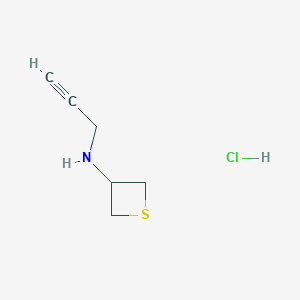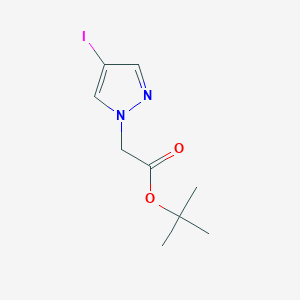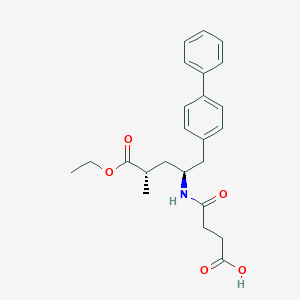
N-(prop-2-yn-1-yl)thietan-3-amine hydrochloride
Overview
Description
“N-(prop-2-yn-1-yl)thietan-3-amine hydrochloride” is a chemical compound with the molecular formula C6H10ClNS . It has a molecular weight of 163.67 g/mol . This compound is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The InChI code for “N-(prop-2-yn-1-yl)thietan-3-amine hydrochloride” is1S/C6H9NS.ClH/c1-2-3-7-6-4-8-5-6;/h1,6-7H,3-5H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“N-(prop-2-yn-1-yl)thietan-3-amine hydrochloride” is a powder . It has a molecular weight of 163.67 g/mol . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Chemical Properties and Storage
“N-(prop-2-yn-1-yl)thietan-3-amine hydrochloride” is a chemical compound with the CAS Number: 1955541-72-6. It has a molecular weight of 163.67 and is stored at a temperature of 4°C. It is available in the form of a powder .
Thiol Reactivity Profiling
This compound is used in a chemoproteomic platform called ‘QTRP (quantitative thiol reactivity profiling)’. This platform relies on the ability of a commercially available thiol-reactive probe IPM (2-iodo-N-(prop-2-yn-1-yl)acetamide) to covalently label, enrich, and quantify the reactive cysteinome in cells and tissues .
Redox Biology
The QTRP platform, which uses “N-(prop-2-yn-1-yl)thietan-3-amine hydrochloride”, is also used to profile redox and electrophile reactive cysteine proteomes. This is critical for understanding the underlying mechanisms involved in redox biology .
Chemical Biology
The QTRP platform is anticipated to find broad applications in chemical biology. It helps in determining the intrinsic reactivity of cysteines in a complex proteome .
Pharmaceutical Industry
The QTRP platform, which uses “N-(prop-2-yn-1-yl)thietan-3-amine hydrochloride”, is expected to find applications in the pharmaceutical industry. It can be used to discover H2O2-sensitive cysteines .
Visible-light-induced Oxidative Formylation
“N-(prop-2-yn-1-yl)thietan-3-amine hydrochloride” is used in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen. This process is carried out in the absence of an external photosensitizer and affords the corresponding formamides in good yields under mild conditions .
Safety and Hazards
The safety information for “N-(prop-2-yn-1-yl)thietan-3-amine hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
N-prop-2-ynylthietan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS.ClH/c1-2-3-7-6-4-8-5-6;/h1,6-7H,3-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNIOYHXXKLSKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CSC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(prop-2-yn-1-yl)thietan-3-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[(fluorosulfonyl)methyl]benzoate](/img/structure/B1435705.png)
![ethyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1435708.png)




![(3R,4S)-1-(4-Chlorophenyl)-3-[(S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidine-2-one](/img/structure/B1435715.png)
![Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1435716.png)


![(3aR,7aR)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1435720.png)


